2-(3-Bromo-2-methylphenyl)morpholine
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Overview
Description
2-(3-Bromo-2-methylphenyl)morpholine is an organic compound with the molecular formula C11H14BrNO. It is a derivative of morpholine, where the morpholine ring is substituted with a 3-bromo-2-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylphenyl)morpholine can be achieved through several methods. One common approach involves the reaction of 3-bromo-2-methylphenylamine with morpholine under specific conditions. The reaction typically requires a solvent such as dichloromethane (CH2Cl2) and a catalyst to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methylphenyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a polar solvent.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmorpholine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(3-Bromo-2-methylphenyl)morpholine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylphenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-methylphenyl)morpholine
- 4-(4-Bromo-2-methylphenyl)morpholine
Uniqueness
2-(3-Bromo-2-methylphenyl)morpholine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and properties compared to other similar compounds. This uniqueness can make it more suitable for certain applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-(3-bromo-2-methylphenyl)morpholine |
InChI |
InChI=1S/C11H14BrNO/c1-8-9(3-2-4-10(8)12)11-7-13-5-6-14-11/h2-4,11,13H,5-7H2,1H3 |
InChI Key |
UHFRBFOQNCFTHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2CNCCO2 |
Origin of Product |
United States |
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